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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057 Get Quote

Welcome to the technical support center for the modification and characterization of the near-

infrared II (NIR-II) fluorescent dye, CH1055. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on improving the quantum

yield of CH1055 and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is CH1055 and what are its basic photophysical properties?

CH1055 is a near-infrared II (NIR-II) fluorescent dye with a donor-acceptor-donor (D-A-D)

structure, specifically based on a benzobis(1,2,5-thiadiazole) core.[1] It is known for its

emission in the NIR-II window, which allows for deeper tissue penetration and reduced

autofluorescence in biological imaging.[2][3] Key properties are summarized in the table below.

Q2: Why is the quantum yield of CH1055 low in aqueous solutions and how can it be

improved?

The quantum yield of CH1055, particularly when derivatized with PEG for water solubility

(CH1055-PEG), is relatively low (approximately 0.3% in aqueous solution).[1] This is a common

challenge for many NIR-II organic dyes due to increased non-radiative decay pathways in

aqueous environments.[3] Several strategies can be employed to enhance the quantum yield:

Sulfonation: Introducing sulfonic acid groups can improve water solubility and has been

shown to increase the fluorescence of CH1055 derivatives, such as in the case of the
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sulfonated analogue CH-4T which exhibited a significant fluorescence increase when

complexed with bovine serum albumin.[1]

PEGylation: While primarily for solubility, the length and nature of the polyethylene glycol

(PEG) chain can influence the dye's microenvironment and potentially its quantum yield.

Bioconjugation: Conjugating CH1055 to macromolecules like antibodies or affibodies can

restrict the dye's conformational flexibility, which can reduce non-radiative decay and

enhance fluorescence.

Encapsulation: Incorporating CH1055 into nanoparticles or micelles can shield it from the

aqueous environment and reduce aggregation-caused quenching, thereby improving its

quantum yield.

Q3: What are the key considerations when modifying the CH1055 structure?

When planning modifications to the CH1055 core, it is important to consider the following:

Site of Modification: CH1055 possesses modifiable sites that allow for the attachment of

functional groups to improve water solubility, biocompatibility, or for conjugation to targeting

moieties.[4] The specific site of modification can impact the dye's electronic properties and,

consequently, its quantum yield.

Purity of Starting Materials: The purity of CH1055 and all reagents is critical for successful

and reproducible modifications. Impurities can lead to side reactions and quenching of

fluorescence.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, pH,

and reaction time is crucial for achieving the desired modification without degrading the dye.

Purification of the Final Product: Proper purification is essential to remove unreacted starting

materials and byproducts that can interfere with photophysical measurements and biological

applications.
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Symptom Possible Cause Troubleshooting Steps

Significantly lower than

expected quantum yield
Impurities in the final product

- Re-purify the modified dye

using appropriate

chromatographic techniques

(e.g., HPLC, size-exclusion

chromatography). -

Characterize the purified

product thoroughly (e.g., via

mass spectrometry and NMR)

to confirm its identity and

purity.

Aggregation of the dye in the

measurement solvent

- Measure the absorption

spectrum at different

concentrations to check for

changes in spectral shape,

which can indicate

aggregation. - Use a different

solvent or add surfactants to

disrupt aggregates. - For

bioconjugates, ensure optimal

buffer conditions (pH, ionic

strength) to prevent protein

aggregation.

Photodegradation of the dye

- Minimize exposure of the dye

to light during synthesis,

purification, and storage. - Use

photostability assays to assess

the dye's stability under the

measurement conditions.

Incorrect measurement

parameters

- Ensure the absorbance of the

sample at the excitation

wavelength is within the linear

range (typically < 0.1) to avoid

inner filter effects. - Use a well-

characterized reference
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standard with a known

quantum yield in the same

spectral region (e.g., IR-26 for

NIR-II). - Verify the calibration

and spectral correction of the

fluorometer.

Issues with Bioconjugation
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Symptom Possible Cause Troubleshooting Steps

Low conjugation efficiency Inactive dye or biomolecule

- Confirm the reactivity of the

functional groups on both the

dye and the biomolecule. - For

NHS ester reactions, ensure

the dye is fresh and has been

stored under anhydrous

conditions. - For maleimide

reactions, ensure the

biomolecule has free and

accessible thiol groups.

Suboptimal reaction conditions

- Optimize the pH of the

reaction buffer (typically pH

8.0-9.0 for NHS ester reactions

and pH 6.5-7.5 for maleimide

reactions). - Adjust the molar

ratio of dye to biomolecule. -

Increase the reaction time or

temperature if necessary, while

monitoring for potential

degradation.

Precipitation during

conjugation

Poor solubility of the dye-

conjugate

- Perform the reaction in a

buffer containing a co-solvent

(e.g., DMSO, DMF) to improve

the solubility of the dye. -

Ensure the final concentration

of the organic solvent is

compatible with the stability of

the biomolecule.

Loss of biomolecule activity

after conjugation

Modification of critical

functional residues

- Use site-specific conjugation

methods to target residues

away from the active site of the

biomolecule. - Reduce the

molar ratio of the dye to the
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biomolecule to decrease the

degree of labeling.

Data Presentation
Photophysical Properties of CH1055 and Derivatives

Compound
Excitation

Max (nm)

Emission

Max (nm)

Quantum

Yield (%)

Solvent/Medi

um
Reference

CH1055 ~808 ~1055 N/A N/A [5]

CH1055-PEG ~808 ~1050 0.3
Aqueous

solution
[1]

CH-4T

(sulfonated)
N/A N/A

50-fold

increase with

BSA

Bovine

Serum

Albumin

[1]

N/A: Not Available in the searched literature.

Experimental Protocols
Protocol 1: General Procedure for Sulfonation of
CH1055
This protocol is a general guideline for the sulfonation of aromatic compounds and should be

optimized for CH1055.

Materials:

CH1055

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

Anhydrous reaction solvent (e.g., dichloromethane)

Ice bath
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Stir plate and stir bar

Quenching solution (e.g., saturated sodium bicarbonate)

Purification setup (e.g., HPLC)

Procedure:

Dissolve CH1055 in the anhydrous reaction solvent in a round-bottom flask equipped with a

stir bar.

Cool the flask in an ice bath.

Slowly add fuming sulfuric acid or concentrated sulfuric acid dropwise to the stirred solution.

The reaction is exothermic and should be controlled carefully.

Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a

specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable method (e.g.,

TLC or LC-MS).

Once the reaction is complete, carefully quench the reaction by slowly adding the reaction

mixture to a chilled quenching solution.

Extract the sulfonated product into an appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product using a suitable chromatographic method (e.g., reverse-phase

HPLC) to obtain the pure sulfonated CH1055 derivative.

Protocol 2: PEGylation of CH1055 using NHS Ester
Chemistry
This protocol describes the conjugation of an amine-terminated PEG to a carboxylic acid-

functionalized CH1055 via NHS ester chemistry.

Materials:
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Carboxylic acid-functionalized CH1055

N-Hydroxysuccinimide (NHS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

Amine-terminated PEG (PEG-NH2)

Anhydrous DMF or DMSO

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Purification setup (e.g., size-exclusion chromatography)

Procedure:

Activation of CH1055:

Dissolve carboxylic acid-functionalized CH1055, NHS, and DCC (or EDC) in anhydrous

DMF or DMSO.

Stir the reaction mixture at room temperature for several hours to form the CH1055-NHS

ester.

PEGylation Reaction:

Dissolve PEG-NH2 in the reaction buffer.

Add the activated CH1055-NHS ester solution to the PEG-NH2 solution.

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

Purification:

Purify the CH1055-PEG conjugate by size-exclusion chromatography to remove

unreacted PEG and small molecules.

Characterize the purified product by UV-Vis spectroscopy and mass spectrometry.
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Protocol 3: Quantum Yield Measurement (Relative
Method)
This protocol outlines the measurement of the fluorescence quantum yield of a modified

CH1055 derivative relative to a standard (e.g., IR-26).

Materials:

Modified CH1055 sample

Reference standard with a known quantum yield in the NIR-II range (e.g., IR-26 in a suitable

solvent)

Spectrofluorometer with a detector sensitive in the NIR-II region (e.g., InGaAs detector)

UV-Vis spectrophotometer

Cuvettes with a 1 cm path length

Solvent (e.g., the same solvent for both sample and standard)

Procedure:

Prepare a series of dilutions of both the modified CH1055 and the reference standard in the

chosen solvent.

Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis

spectrophotometer. The absorbance values should be in the range of 0.01 to 0.1 to minimize

inner filter effects.

Measure the fluorescence emission spectra of each dilution using the spectrofluorometer,

exciting at the same wavelength used for the absorbance measurements.

Integrate the area under the emission curve for each spectrum.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

reference standard. The plots should be linear.
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Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2)

Where:

Φ_ref is the quantum yield of the reference standard.

Slope_sample and Slope_ref are the slopes of the linear fits from the plots of integrated

fluorescence intensity versus absorbance for the sample and reference, respectively.

n_sample and n_ref are the refractive indices of the solvents used for the sample and

reference, respectively (if they are different).
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Caption: General workflow for modifying CH1055 to improve its quantum yield.
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Caption: Key factors influencing the quantum yield of CH1055.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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